molecular formula C13H16N6O5 B4018466 methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate

methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate

Cat. No. B4018466
M. Wt: 336.30 g/mol
InChI Key: VWSLRTBMQRMZNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyridazinone derivatives involves multiple steps, including condensation and cyclization reactions, to create the desired molecular framework. For example, ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate synthesis involves FT-IR, 1H- and 13C-NMR, and ESI-MS characterizations, with confirmation of structure via X-ray diffraction (Kalai et al., 2021).

Molecular Structure Analysis

The crystal structure analysis of similar compounds reveals intricate details about molecular interactions and configurations. For example, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate showcases how molecules interact via C‒H···O to form dimers, contributing to the understanding of molecular packing in the solid state (Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridazinone derivatives often result in the formation of compounds with antimicrobial properties. For instance, the synthesis of various pyridines and pyrimidinones using citrazinic acid as a starting material demonstrates the versatility of these compounds in generating biologically active agents (Hossan et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structures and interactions, can be comprehensively studied through techniques such as X-ray diffraction and spectroscopic studies, which reveal the stability and reactivity of different conformers (Kalai et al., 2021).

Chemical Properties Analysis

Analyzing the chemical properties of pyridazinone derivatives, including their reactivity and potential as antimicrobial agents, highlights their significance in medicinal chemistry. For instance, the synthesis and biological activity study of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone show the compound's vasodilation and beta-adrenergic antagonist activity, illustrating the chemical versatility and applicability of such compounds (Howson et al., 1988).

properties

IUPAC Name

methyl 2-[6-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O5/c1-4-14-11-15-12(22-3)17-13(16-11)24-9-6-5-8(18-19-9)23-7-10(20)21-2/h5-6H,4,7H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLRTBMQRMZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
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Reactant of Route 2
methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
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methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate

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